molecular formula C8H11ClF3N3 B2495478 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-93-2

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No.: B2495478
CAS No.: 733757-93-2
M. Wt: 241.64
InChI Key: OEOBWUWAIBQXOC-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS: 1838669-70-7) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a saturated six-membered ring. The trifluoromethyl (-CF₃) and methyl (-CH₃) substituents enhance its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Key physicochemical properties include a molecular weight of 248.64 g/mol (calculated from C₈H₁₀ClF₃N₃), solubility in polar solvents (e.g., 1.11 mg/mL in aqueous solutions), and a synthetic accessibility score of 2.22, indicating moderate ease of synthesis . It is commercially available from suppliers like Acros Organics and CymitQuimica, with pricing varying by quantity (e.g., €326/100 mg) .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOBWUWAIBQXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C(=N1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves multiple steps, starting with the construction of the pyrazolo[3,4-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs
Compound Name CAS Number Key Structural Differences Solubility (mg/mL) Key Applications/Notes References
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride 1187830-90-5 Lacks -CF₃ and -CH₃ substituents N/A Intermediate for bioactive molecule synthesis
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride N/A Pyrazole ring fused at [4,3-c] position N/A Antimicrobial research
7-(E)-p-Dimethylaminobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine hydrochloride 372.82 (MW) Arylidene substituent at position 7 N/A Fluorescent probes, receptor studies

Key Insights :

  • The pyrazolo[3,4-c]pyridine core is more conformationally flexible than pyrrolo[3,4-b]pyridine analogs (e.g., CAS: 2055840-67-8), which exhibit reduced solubility due to planar aromatic systems .
  • Substitution at position 3 with -CF₃ enhances metabolic stability compared to non-fluorinated analogs (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine), as demonstrated in pharmacokinetic studies .
Functional Group Variations
Substituent Modifications Impact on Properties Example Compound (CAS) References
Arylidene groups at position 7 (e.g., p-dimethylaminobenzylidene) Enhances π-π stacking interactions; used in fluorescent probes DS488 (CAS: N/A)
Sulfonyl or acyl groups (e.g., 5-(methylsulfonyl) derivatives) Improves binding affinity to kinase targets (e.g., IC₅₀ < 100 nM in kinase assays) Example 64 (CAS: N/A)
Benzyl or phenyl substituents (e.g., 1-phenyl derivatives) Increases steric bulk, reducing off-target effects in CNS drug candidates DS489 (CAS: N/A)

Key Insights :

  • Sulfonylation at position 5 (e.g., 5-(methylsulfonyl) derivatives) improves target selectivity in kinase inhibitors compared to unmodified analogs .
  • Arylidene derivatives (e.g., DS488) exhibit red-shifted fluorescence (λₑₘ ≈ 450 nm), making them suitable for bioimaging applications .
Physicochemical and Pharmacokinetic Comparison
Property 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine diHCl 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl
Log S (Ali) -1.83 N/A N/A
PAINS Alerts 0.0 N/A N/A
Synthetic Accessibility 2.22 2.45 (estimated) 1.98
Melting Point N/A >250°C (decomposes) 198–200°C

Key Insights :

  • The -CF₃ group reduces aqueous solubility (Log S = -1.83) compared to non-fluorinated analogs but improves membrane permeability (cLogP ≈ 2.1) .
  • The dihydrochloride salt form (e.g., CAS: N/A in ) increases solubility in polar solvents but may require pH adjustment for biological assays.

Biological Activity

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS No. 733757-93-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by research findings and case studies.

  • Molecular Formula : C₈H₁₁ClF₃N₃
  • Molecular Weight : 241.64 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances its binding affinity to various biological targets. This interaction can modulate enzyme activities and cellular signaling pathways, leading to diverse biological effects.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antiviral properties. For example:

  • In vitro studies showed that similar compounds displayed sub-micromolar activity against viruses such as influenza and HIV by inhibiting viral replication through interference with viral enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Proliferation Inhibition : Compounds in this class have shown IC₅₀ values in the low micromolar range against several cancer types. For instance:
    • In studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, one derivative demonstrated an IC₅₀ value of approximately 0.08 mM, indicating potent inhibition of cell growth .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ Value (mM)Mechanism of Action
HepG20.08Inhibition of tubulin polymerization
HeLa0.12Cell cycle arrest at G2/M phase
MCF-70.33Pro-apoptotic effects via Bcl-2 downregulation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : Studies reveal that related pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
    • MIC values against Methicillin-resistant Staphylococcus aureus (MRSA) were reported as low as 4 μg/mL for structurally similar compounds .

Table 2: Summary of Antimicrobial Activity

Bacterial StrainMIC Value (μg/mL)
Methicillin-sensitive S. aureus0.125
Methicillin-resistant S. aureus4
E. coli8

Case Studies

Several case studies further elucidate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A derivative was shown to inhibit TNFα release in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
  • In Vivo Efficacy : Animal models demonstrated reduced tumor growth when treated with pyrazolo derivatives compared to controls, highlighting their therapeutic potential in oncology .

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